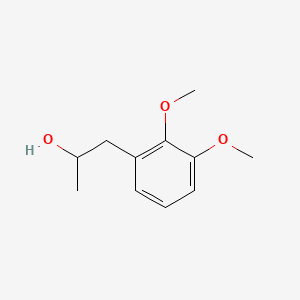

1-(2,3-Dimethoxyphenyl)propan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

33414-37-8 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

1-(2,3-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H16O3/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6,8,12H,7H2,1-3H3 |

InChI Key |

GCKNJKPJTMNFTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C(=CC=C1)OC)OC)O |

Origin of Product |

United States |

Chemical Reactivity, Derivatization, and Analog Synthesis of 1 2,3 Dimethoxyphenyl Propan 2 Ol

Functional Group Interconversions of the Propanol (B110389) Moiety

The secondary alcohol group is a versatile handle for numerous chemical modifications, including oxidation to a ketone, substitution of the hydroxyl group, and the formation of ethers and esters.

Oxidation Reactions for Carbonyl Compound Formation

The secondary alcohol of 1-(2,3-dimethoxyphenyl)propan-2-ol can be readily oxidized to the corresponding ketone, 1-(2,3-dimethoxyphenyl)propan-2-one (B7907557). This transformation is a common and efficient reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired scale, selectivity, and reaction conditions.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), as well as milder, more modern reagents like Dess-Martin periodinane (DMP) and Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine). For instance, the oxidation of a similar compound, 1-(3,4-dimethoxyphenyl)propene, in the presence of lignin (B12514952) peroxidase and H₂O₂, proceeds through an intermediate alcohol which is subsequently converted to 1-(3,4-dimethoxyphenyl)propan-2-one mdpi.com. This enzymatic oxidation highlights a green chemistry approach to this transformation.

The general transformation is illustrated below:

Image of the oxidation of this compound to 1-(2,3-dimethoxyphenyl)propan-2-one

Table 1: Selected Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent | Typical Solvent(s) | Typical Reaction Conditions | Product Yield (Typical) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature | 85-95% |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0°C to room temperature | 80-90% |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room temperature | 90-99% |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | -78°C to room temperature | 90-98% |

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the secondary carbon atom can be attacked by a variety of nucleophiles. For example, reaction with hydrogen halides (HBr, HCl) can lead to the corresponding 2-halo-1-(2,3-dimethoxyphenyl)propane. The reaction with thionyl chloride (SOCl₂) in the presence of pyridine (B92270) is a common method for converting secondary alcohols to chlorides.

Table 2: Representative Substitution Reactions of Secondary Alcohols

| Reagent(s) | Product Type | Typical Reaction Conditions |

| HBr (conc.) | Alkyl Bromide | Reflux |

| SOCl₂, Pyridine | Alkyl Chloride | 0°C to room temperature |

| PBr₃ | Alkyl Bromide | 0°C to room temperature |

| TsCl, Pyridine | Tosylate Ester | 0°C to room temperature |

Formation of Ethers and Esters

The hydroxyl group of this compound can be readily converted into an ether or an ester, which are important classes of derivatives with diverse applications.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from alcohols. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.

Esterification: Esters can be synthesized by reacting the alcohol with a carboxylic acid or, more commonly, with a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride (B1165640). mdpi.comuni.lu The reaction with an acyl chloride is typically carried out in the presence of a base, like pyridine, to neutralize the HCl byproduct. researchgate.net This reaction is generally rapid and high-yielding. glpbio.com

Table 3: Synthesis of Ethers and Esters from this compound (Illustrative Examples)

| Reagent(s) | Product Type | Typical Base | Typical Solvent |

| CH₃I | Methyl Ether | NaH | THF, DMF |

| CH₃COCl | Acetate Ester | Pyridine | Dichloromethane (DCM) |

| Acetic Anhydride | Acetate Ester | Pyridine, DMAP | Dichloromethane (DCM) |

| Benzoyl Chloride | Benzoate Ester | Pyridine | Dichloromethane (DCM) |

Modifications of the Dimethoxyphenyl Aromatic System

The 2,3-dimethoxyphenyl ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are ortho, para-directing and activating, influencing the regioselectivity of incoming electrophiles.

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic attack. The directing effects of the substituents must be considered to predict the position of substitution. The methoxy groups at positions 2 and 3 will direct incoming electrophiles primarily to the positions ortho and para to them that are not already substituted. In this case, positions 4, 5, and 6 are available for substitution. The steric hindrance from the propanol side chain may also influence the regioselectivity.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃. For instance, the bromination of veratrole derivatives has been studied. researchgate.net

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Table 4: Potential Electrophilic Aromatic Substitution Products of this compound

| Reaction | Reagent(s) | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-2,3-dimethoxyphenyl)propan-2-ol, 1-(5-Nitro-2,3-dimethoxyphenyl)propan-2-ol, 1-(6-Nitro-2,3-dimethoxyphenyl)propan-2-ol |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2,3-dimethoxyphenyl)propan-2-ol, 1-(5-Bromo-2,3-dimethoxyphenyl)propan-2-ol, 1-(6-Bromo-2,3-dimethoxyphenyl)propan-2-ol |

| Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-2,3-dimethoxyphenyl)propan-2-ol, 1-(5-Acetyl-2,3-dimethoxyphenyl)propan-2-ol, 1-(6-Acetyl-2,3-dimethoxyphenyl)propan-2-ol |

Chemical Transformations of Methoxy Groups

The methoxy groups on the aromatic ring can be cleaved to form hydroxyl groups (phenols) through demethylation reactions. This transformation is valuable for synthesizing analogs with different substitution patterns on the aromatic ring.

Several reagents are effective for the demethylation of aryl methyl ethers, including strong protic acids like HBr, and Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). sielc.com Thiolates can also be used for this purpose. sielc.com The choice of reagent can sometimes allow for selective demethylation if the methoxy groups have different reactivities due to their electronic and steric environment. For instance, methods for the selective demethylation of ortho-trimethoxybenzene compounds have been developed, which could be relevant for selectively cleaving one of the methoxy groups in this compound. google.com Selective demethylation of O-aryl glycosides has also been achieved using iridium-catalyzed hydrosilylation.

Table 5: Common Reagents for the Demethylation of Aryl Methoxy Groups

| Reagent | Typical Solvent(s) | Typical Reaction Conditions |

| HBr (48%) | Acetic Acid or neat | Reflux |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78°C to room temperature |

| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM), Nitromethane | Room temperature to reflux |

| Sodium Ethanethiolate (NaSEt) | Dimethylformamide (DMF) | Reflux |

Chiral Derivatization for Stereochemical Studies

The presence of a stereocenter at the C-2 position of the propanol chain makes the study of its stereochemistry crucial. Chiral derivatization is a powerful technique used to elucidate the absolute configuration and enantiomeric purity of chiral molecules like this compound.

Synthesis of Diastereomeric Derivatives

The most common method for determining the enantiomeric composition of a chiral alcohol is to convert the racemic mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent. These diastereomers, having different physical properties, can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography.

A widely used class of chiral derivatizing agents is chiral acids, which react with the alcohol to form diastereomeric esters. For instance, racemic this compound can be reacted with an enantiomerically pure chiral acid, such as (R)- or (S)-mandelic acid or its derivatives, to yield a mixture of two diastereomeric esters. The reaction proceeds via esterification, typically in the presence of a coupling agent.

The resulting diastereomers will exhibit distinct signals in their NMR spectra, particularly for the protons near the newly formed ester linkage and the chiral centers. The integration of these distinct signals allows for the determination of the enantiomeric ratio of the original alcohol.

While specific studies detailing the derivatization of this compound are not extensively reported in publicly available literature, the general principles of diastereomeric derivative synthesis are well-established. The choice of the chiral derivatizing agent is critical and is often determined empirically to achieve the best possible separation of signals in the analytical method of choice.

Application in Enantiomeric Enrichment and Separation

Beyond stereochemical analysis, the formation of diastereomeric derivatives is a cornerstone of enantiomeric enrichment and separation. The differing physical properties of diastereomers, such as solubility, allow for their separation by classical techniques like fractional crystallization or by chromatographic methods.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers. jiangnan.edu.cnnih.govnih.govwvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for resolving a wide range of chiral compounds, including alcohols. nih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the stationary phase. wvu.edu

For phenylpropanolamine analogues like norephedrine, HPLC with a urea-derivative-based CSP has been shown to be effective. nih.gov The mobile phase composition, particularly the type and concentration of the alcohol modifier, plays a crucial role in achieving optimal resolution. nih.gov

In the absence of a suitable chiral column, the indirect method of separating diastereomeric derivatives on a standard achiral column can be employed. After separation, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure or enriched this compound.

Synthesis of Structural Analogs and Derivatives

The structural framework of this compound provides a versatile platform for the synthesis of a variety of analogs and derivatives, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Preparation of Positional Isomers and Homologs

The synthesis of positional isomers of this compound, where the methoxy groups are located at different positions on the phenyl ring (e.g., 2,4-, 2,5-, 3,4-, or 3,5-dimethoxy), allows for a systematic investigation of the impact of substituent placement on the molecule's properties. The general synthetic route to these isomers would typically involve the appropriate dimethoxybenzaldehyde as a starting material.

For example, the synthesis of a positional isomer could proceed via a Grignard reaction between a dimethoxybenzyl magnesium halide and acetaldehyde, followed by workup. Alternatively, a Wittig reaction on a dimethoxybenzaldehyde to introduce a propenyl group, followed by hydration, could yield the desired propan-2-ol.

Homologs of this compound, with varying lengths of the alkyl chain or different substituents on the phenyl ring, can also be synthesized to further explore the chemical space.

Conjugation with Diverse Chemical Scaffolds

The hydroxyl group of this compound serves as a convenient handle for conjugation to a wide array of other chemical scaffolds, including biomolecules. This strategy is often employed to modify the properties of the parent molecule or to introduce a new functionality.

For instance, conjugation to amino acids or peptides can enhance the biological activity or alter the pharmacokinetic profile of a compound. nih.gov The conjugation is typically achieved through the formation of an ester or ether linkage. The alcohol can be activated, for example, by conversion to a good leaving group, to facilitate reaction with a nucleophilic group on the target scaffold.

The synthesis of a complex neolignan, which is a derivative of a dimethoxyphenylpropanol, highlights the potential for this molecule to be incorporated into larger, more complex natural product-like structures. researchgate.net Such syntheses often involve multi-step sequences and the use of protecting groups to ensure regioselectivity.

Formation of Coordination Complexes (e.g., Metal-Ligand Interactions)

The oxygen atom of the hydroxyl group and the methoxy groups in this compound can act as Lewis bases, enabling the formation of coordination complexes with metal ions. This interaction can be utilized in catalysis or for the development of new materials.

While specific studies on the coordination complexes of this compound are scarce in the literature, the principles of coordination chemistry suggest that it could act as a ligand. The formation of diastereomeric complexes by reacting a racemic phosphine (B1218219) oxide with a chiral tartaric acid derivative demonstrates how metal complexes can be used in chiral resolution. mdpi.com This principle could potentially be applied to the resolution of this compound by forming diastereomeric metal complexes with a chiral auxiliary ligand.

The ability of related phenylpropanolamine compounds to form complexes with metals is known, and this suggests that this compound would likely exhibit similar reactivity. The specific nature of the metal-ligand interaction would depend on the metal ion, the solvent system, and the presence of other ligands.

Advanced Analytical and Spectroscopic Characterization of 1 2,3 Dimethoxyphenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment, connectivity, and stereochemistry of a compound can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 1-(2,3-dimethoxyphenyl)propan-2-ol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-4, H-5, H-6) | 6.8 - 7.1 | Multiplet | 3H |

| Methine (CH-OH) | ~4.0 | Multiplet | 1H |

| Methoxy (B1213986) (OCH₃ at C-2) | ~3.85 | Singlet | 3H |

| Methoxy (OCH₃ at C-3) | ~3.88 | Singlet | 3H |

| Methylene (B1212753) (CH₂) | ~2.7 | Doublet of doublets | 2H |

| Hydroxyl (OH) | Variable | Singlet (broad) | 1H |

| Methyl (CH₃) | ~1.2 | Doublet | 3H |

The aromatic protons on the dimethoxyphenyl ring are expected to appear in the range of 6.8-7.1 ppm, with their specific shifts and coupling patterns determined by the ortho and meta relationships. The methine proton of the propan-2-ol group, being adjacent to an oxygen atom, would be deshielded and appear around 4.0 ppm. The two methoxy groups will each give rise to a sharp singlet, likely with slightly different chemical shifts due to their distinct positions on the aromatic ring. The methylene protons adjacent to the aromatic ring will show a complex splitting pattern due to coupling with the neighboring methine proton. The methyl protons of the propan-2-ol moiety will appear as a doublet, being split by the adjacent methine proton. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic (C-1) | ~130 |

| Aromatic (C-2) | ~150 |

| Aromatic (C-3) | ~152 |

| Aromatic (C-4) | ~124 |

| Aromatic (C-5) | ~118 |

| Aromatic (C-6) | ~112 |

| Methine (CH-OH) | ~68 |

| Methoxy (OCH₃ at C-2) | ~56 |

| Methoxy (OCH₃ at C-3) | ~56 |

| Methylene (CH₂) | ~42 |

| Methyl (CH₃) | ~23 |

The carbon atoms of the aromatic ring will have distinct chemical shifts, with those bearing methoxy groups (C-2 and C-3) being significantly deshielded. The methine carbon attached to the hydroxyl group will appear in the typical range for secondary alcohols. The two methoxy carbons will have similar chemical shifts. The methylene and methyl carbons of the propanol (B110389) side chain will appear in the aliphatic region of the spectrum.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl protons and the methine proton of the propan-2-ol group, and between the methine proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the methine proton at ~4.0 ppm would correlate with the carbon signal at ~68 ppm.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns.

Electron Ionization (EI-MS) Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

Predicted Key Fragments in EI-MS:

| m/z | Predicted Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 181 | [M - CH₃]⁺ |

| 178 | [M - H₂O]⁺ |

| 151 | [M - CH₃ - H₂O]⁺ or [C₉H₁₁O₂]⁺ |

| 136 | [C₈H₈O₂]⁺ |

The molecular ion peak at m/z 196 would confirm the molecular formula C₁₁H₁₆O₃. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), leading to a peak at m/z 178. Alpha-cleavage next to the oxygen atom could result in the loss of a methyl group (CH₃), giving a fragment at m/z 181. A prominent peak is also expected from the cleavage of the C-C bond between the aromatic ring and the propanol side chain, resulting in a stable benzylic cation.

Electrospray Ionization (ESI-MS) and Soft Ionization Techniques

ESI-MS is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. researchgate.net This is particularly useful for confirming the molecular weight of the analyte.

Predicted Ions in ESI-MS:

| m/z | Predicted Adduct |

| 197.1172 | [M+H]⁺ |

| 219.0991 | [M+Na]⁺ |

| 214.1438 | [M+NH₄]⁺ |

For this compound, ESI-MS in positive ion mode would be expected to show a strong signal for the protonated molecule [C₁₁H₁₇O₃]⁺ at m/z 197.1172. uni.lu Depending on the solvent system used, adducts with sodium ([M+Na]⁺) at m/z 219.0991 or ammonium (B1175870) ([M+NH₄]⁺) at m/z 214.1438 may also be observed. uni.lu These soft ionization methods provide a clear confirmation of the molecular mass with high accuracy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a molecule with a high degree of confidence, differentiating it from other compounds with the same nominal mass.

For this compound, with a chemical formula of C₁₁H₁₆O₃, the expected exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, and ¹⁶O). This theoretical value is then compared against the experimentally measured mass. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically employed to generate the protonated molecule [M+H]⁺ or other adducts. The high resolving power of instruments like time-of-flight (TOF) or Orbitrap analyzers allows for mass measurements with errors in the low parts-per-million (ppm) range, confirming the elemental composition.

Table 1: Illustrative HRMS Data for this compound

| Ion Adduct | Theoretical m/z | Measured m/z | Mass Error (ppm) | Elemental Formula |

| [M+H]⁺ | 197.1172 | 197.1175 | 1.52 | C₁₁H₁₇O₃ |

| [M+Na]⁺ | 219.0992 | 219.0996 | 1.83 | C₁₁H₁₆NaO₃ |

Note: The data presented in this table is representative and intended for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule and offer insights into its structural arrangement.

Vibrational Band Assignment and Interpretation

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present. For this compound, key vibrational bands would be expected. A strong, broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic chain typically appear in the 3100-2850 cm⁻¹ range. The presence of the methoxy groups (-OCH₃) would be indicated by characteristic C-O stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic ring are expected to produce signals in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations are typically strong and well-defined, providing a clear fingerprint of the substitution pattern on the benzene (B151609) ring.

Table 2: Representative Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl |

| ~3050 | Aromatic C-H stretch | Phenyl Ring |

| ~2970, ~2930 | Aliphatic C-H stretch | Propyl Chain |

| ~1600, ~1580 | C=C stretch | Aromatic Ring |

| ~1460 | CH₂/CH₃ bend | Aliphatic Chain |

| ~1250 | Asymmetric C-O-C stretch | Methoxy |

| ~1040 | Symmetric C-O-C stretch | Methoxy |

| ~1100 | C-O stretch | Secondary Alcohol |

Note: These are typical frequency ranges and the exact positions can vary based on the molecular environment.

Insights into Hydrogen Bonding and Molecular Conformation

The precise position and shape of the O-H stretching band in the IR spectrum can provide significant insights into intermolecular and intramolecular hydrogen bonding. In a dilute, non-polar solvent, a sharp band corresponding to a "free" non-hydrogen-bonded hydroxyl group might be observed around 3600 cm⁻¹. In a pure sample (liquid or solid state), this band broadens and shifts to a lower frequency (e.g., 3400 cm⁻¹) due to intermolecular hydrogen bonding between molecules. The extent of this shift and broadening can be correlated with the strength of the hydrogen-bonding network. Intramolecular hydrogen bonding, potentially between the hydroxyl group and one of the adjacent methoxy groups, could also influence the vibrational frequencies and molecular conformation, which could be further investigated through computational modeling in conjunction with spectroscopic data.

Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from starting materials, by-products, or other impurities, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically suitable for this type of molecule.

Method development would involve the systematic optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time. This includes selecting an appropriate stationary phase (e.g., a C18 or C8 column), optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and adjusting the flow rate and column temperature. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 220 nm or 275 nm). A well-developed HPLC method can accurately determine the purity of a sample by separating the main compound from any related impurities.

Table 3: Example HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5.2 minutes |

Note: This is a hypothetical method and would require experimental validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. This compound is sufficiently volatile to be analyzed by GC-MS, which provides both chromatographic separation and structural identification of the components.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification of the compound and any volatile impurities. This technique is particularly useful for identifying residual solvents, starting materials, or volatile by-products from a synthesis.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). This enhancement is primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures.

For the analysis of this compound, a UPLC method would provide superior separation from potential impurities, starting materials (e.g., 2,3-dimethoxybenzaldehyde (B126229) and nitropropane), and side-products formed during its synthesis. The increased resolution is particularly valuable for resolving closely related structural isomers or degradation products that might not be separated by HPLC.

A hypothetical UPLC method for the analysis of this compound could be developed based on reverse-phase chromatography. The conditions would be optimized to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time. Key parameters to be optimized would include the column chemistry, mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727) with a pH modifier), column temperature, and flow rate.

Table 1: Hypothetical UPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 278 nm |

| Injection Volume | 1 µL |

This method would likely provide a rapid and high-resolution analysis, suitable for reaction monitoring, purity assessment, and quality control of this compound.

Chiroptical Methods for Stereochemical Assignment

The determination of the absolute configuration of a chiral molecule is a non-trivial task that requires specialized analytical techniques known as chiroptical methods. These methods are sensitive to the differential interaction of chiral molecules with polarized light.

Polarimetry is a classical chiroptical technique that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation, known as the specific rotation ([α]), are characteristic properties of a chiral molecule under a specific set of conditions (temperature, wavelength, solvent, and concentration).

Table 2: Hypothetical Optical Rotation Data for the Enantiomers of this compound

| Enantiomer | Specific Rotation [α]D^20 | Solvent |

| (R)-1-(2,3-Dimethoxyphenyl)propan-2-ol | -25.5° | Chloroform |

| (S)-1-(2,3-Dimethoxyphenyl)propan-2-ol | +25.5° | Chloroform |

A measured specific rotation of -25.5° for a sample of this compound would indicate that it is the pure (R)-enantiomer. A value between 0° and -25.5° would indicate a mixture of enantiomers, with the (R)-enantiomer being in excess.

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

To determine the absolute configuration of this compound, a suitable single crystal of one of its enantiomers would need to be grown. The analysis of the diffraction data, often employing anomalous dispersion effects, would unambiguously establish the (R) or (S) configuration. While no crystal structure for this compound is currently deposited in the Cambridge Structural Database, the table below provides an example of the type of crystallographic data that would be obtained.

Table 3: Hypothetical Crystallographic Data for (S)-1-(2,3-Dimethoxyphenyl)propan-2-ol

| Parameter | Value |

| Chemical Formula | C11H16O3 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a, b, c (Å) | 8.5, 12.3, 10.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1059.9 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

A Flack parameter close to zero for a known chirality would confirm the assigned absolute configuration with high confidence.

Chiral chromatography is a powerful technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

The separation of the enantiomers of this compound would likely be achieved using a CSP based on a polysaccharide derivative, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. The choice of the specific CSP and the mobile phase composition are critical for achieving baseline separation. Both normal-phase (using mixtures of alkanes and alcohols) and reverse-phase (using mixtures of water and organic solvents) methods can be developed.

Table 4: Hypothetical Chiral HPLC Method for the Enantioseparation of this compound

| Parameter | Value |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 278 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

A resolution value greater than 1.5 is generally considered to indicate baseline separation of the two enantiomers. This technique is invaluable for determining the enantiomeric purity of a sample and for the preparative separation of enantiomers.

Biochemical Mechanisms and in Vitro Biotransformation Studies

Enzymatic Metabolism Pathways: In Vitro Investigations

In vitro studies using subcellular fractions of the liver, such as microsomes and cytosol, are instrumental in elucidating the enzymatic pathways involved in drug metabolism. These systems contain a high concentration of drug-metabolizing enzymes and allow for the characterization of specific metabolic routes.

Phase I metabolism typically involves the introduction or unmasking of functional groups, which generally increases the polarity of the compound. For 1-(2,3-Dimethoxyphenyl)propan-2-ol, the primary anticipated Phase I reactions are O-dealkylation of the methoxy (B1213986) groups and oxidation of the secondary alcohol.

O-Dealkylation: The two methoxy groups on the phenyl ring are likely targets for O-dealkylation, a common metabolic pathway for methoxy-substituted aromatic compounds. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes and would result in the formation of monohydroxylated and dihydroxylated metabolites, with the concurrent release of formaldehyde. Studies on similar dimethoxybenzene derivatives have demonstrated the role of various CYP isoforms in this process. For instance, the O-demethylation of lignin-derived benzoates and guaiacol (B22219) has been shown to be catalyzed by bacterial cytochrome P450 systems, highlighting the enzymatic feasibility of this transformation. nih.govnih.govwikipedia.orgresearchgate.netacs.org

Oxidation of the Secondary Alcohol: The propan-2-ol side chain contains a secondary alcohol group, which can be oxidized to a ketone, yielding 1-(2,3-dimethoxyphenyl)propan-2-one (B7907557). This transformation is a common metabolic route for secondary alcohols.

While direct hydroxylation of the aromatic ring is also a possibility, O-dealkylation is often a more prominent pathway for polymethoxylated compounds. The in vitro metabolism of 1-phenyl-2-propanone oxime, a related structure, in rat liver homogenates yielded benzyl (B1604629) alcohol and 1-phenyl-2-propanone, demonstrating the potential for modifications at the propan side chain. nih.gov

Following Phase I metabolism, or directly if a suitable functional group is present, compounds undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases water solubility and facilitates excretion. For this compound, the secondary alcohol group is a prime site for conjugation.

Glucuronidation: This is a major Phase II pathway for compounds containing hydroxyl groups. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are abundant in liver microsomes. Studies on various aliphatic and benzylic alcohols have shown that they undergo glucuronidation. nih.govrsc.org However, the rate and extent of glucuronidation can be influenced by steric hindrance. Secondary alcohols are often glucuronidated more slowly than primary alcohols. nih.gov The presence of both phenolic and alcoholic hydroxyl groups in the same molecule typically leads to preferential glucuronidation of the phenolic group. nih.gov

Sulfation: The secondary alcohol group can also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate (B86663) conjugate. SULTs are primarily cytosolic enzymes. Systematic analysis of benzyl alcohol sulfation has identified several human SULT isoforms, with SULT1A1 showing significant activity. nih.govnih.gov The sulfation of alcohols is a well-documented metabolic pathway. rsc.orgwikipedia.org

The potential metabolites of this compound are summarized in the table below, based on analogous compound metabolism.

| Metabolic Pathway | Predicted Metabolite | Enzyme Family |

| Phase I: O-Dealkylation | 1-(2-hydroxy-3-methoxyphenyl)propan-2-ol | Cytochrome P450 |

| 1-(3-hydroxy-2-methoxyphenyl)propan-2-ol | Cytochrome P450 | |

| 1-(2,3-dihydroxyphenyl)propan-2-ol | Cytochrome P450 | |

| Phase I: Oxidation | 1-(2,3-dimethoxyphenyl)propan-2-one | Alcohol Dehydrogenase / Cytochrome P450 |

| Phase II: Glucuronidation | This compound glucuronide | UDP-glucuronosyltransferases |

| Phase II: Sulfation | This compound sulfate | Sulfotransferases |

The O-dealkylation of methoxy-substituted aromatic compounds is known to be mediated by various CYP isoforms. While the specific isoforms responsible for the metabolism of this compound have not been identified, studies on structurally similar compounds provide valuable insights. For example, the metabolism of phenylpropanoids is known to involve several P450-dependent reactions. nih.gov The metabolism of other methoxy-containing drugs often involves CYP1A2, CYP2D6, and CYP3A4. The specific CYP isoforms involved can be identified in vitro using a panel of recombinant human CYP enzymes or by using selective chemical inhibitors in human liver microsomes.

Besides CYP enzymes, other enzyme systems can contribute to Phase I metabolism. Alcohol dehydrogenases (ADHs), which are cytosolic enzymes, can also catalyze the oxidation of the secondary alcohol group. In vitro studies using liver S9 fractions, which contain both microsomal and cytosolic enzymes, can help to elucidate the contribution of non-CYP enzymes.

Enzyme kinetics, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), can be determined in vitro to characterize the affinity of the enzymes for the substrate and the efficiency of the metabolic reaction. For instance, the glucuronidation of aliphatic alcohols in human liver microsomes has been studied to determine these kinetic parameters. nih.gov

In Vitro Cellular and Subcellular Model Systems for Metabolic Profiling

The investigation of drug metabolism heavily relies on various in vitro systems that mimic the metabolic environment of the liver.

Liver microsomes are vesicles of fragmented endoplasmic reticulum obtained from homogenized liver cells. They are a rich source of Phase I enzymes, particularly cytochrome P450s, and some Phase II enzymes like UGTs. nih.gov Microsomal stability assays are a standard high-throughput screening method in early drug discovery to assess the metabolic vulnerability of a compound. frontiersin.org

In a typical liver microsome assay to study the metabolism of this compound, the compound would be incubated with liver microsomes in the presence of necessary cofactors. For Phase I reactions mediated by CYPs, NADPH is required. For glucuronidation studies, UDPGA (uridine 5'-diphospho-glucuronic acid) is added to the incubation mixture. The reaction is then stopped at various time points, and the disappearance of the parent compound and the formation of metabolites are quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

To investigate the involvement of cytosolic enzymes, such as SULTs and ADHs, the S9 fraction is often used. The S9 fraction contains both the microsomal and the cytosolic components of the liver cells. admescope.com By comparing the metabolism in microsomes and S9 fractions, with and without specific cofactors, the relative contributions of different enzyme systems can be determined.

The following table summarizes the typical components of in vitro metabolic assays.

| Assay Type | Enzyme Source | Required Cofactors | Primary Metabolic Pathways Studied |

| CYP-mediated Metabolism | Liver Microsomes | NADPH | Oxidation, O-Dealkylation |

| Glucuronidation | Liver Microsomes | UDPGA | Glucuronide Conjugation |

| Sulfation | Liver S9 Fraction / Cytosol | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Sulfate Conjugation |

| Combined Phase I & II | Liver S9 Fraction | NADPH, UDPGA, PAPS | Overall Metabolic Profile |

Application of Hepatocyte Cultures and Precision-Cut Liver Slices

Hepatocyte cultures and precision-cut liver slices (PCLS) are considered the gold standard for in vitro metabolism studies as they retain a high degree of the liver's metabolic capabilities.

Hepatocyte Cultures: Isolated primary hepatocytes from various species, including humans, are widely used to investigate the metabolism of new chemical entities. These cells contain a comprehensive suite of phase I and phase II drug-metabolizing enzymes. For a compound like this compound, incubation with primary hepatocytes would likely reveal several metabolic transformations. Key metabolic reactions anticipated for this compound, based on its structure, include O-demethylation of the methoxy groups and oxidation of the secondary alcohol. The dimethoxy-substituted phenyl ring is a prime target for cytochrome P450 (CYP) enzymes, which are known to catalyze the cleavage of the ether bond, resulting in the formation of mono-demethylated and subsequently di-demethylated metabolites. Furthermore, the propan-2-ol side chain can undergo oxidation to the corresponding ketone.

A hypothetical study using human PCLS could yield the following metabolite profile for this compound:

| Metabolite | Proposed Metabolic Pathway | Relative Abundance (%) |

|---|---|---|

| 1-(2-Hydroxy-3-methoxyphenyl)propan-2-ol | O-demethylation | 45 |

| 1-(3-Hydroxy-2-methoxyphenyl)propan-2-ol | O-demethylation | 25 |

| 1-(2,3-Dihydroxyphenyl)propan-2-ol | Sequential O-demethylation | 10 |

| 1-(2,3-Dimethoxyphenyl)propan-2-one | Oxidation of the secondary alcohol | 15 |

| Parent Compound | - | 5 |

Recombinant Enzyme Systems for Specific Pathway Deconvolution

To identify the specific enzymes responsible for the metabolism of this compound, recombinant enzyme systems are invaluable. These systems express a single, specific drug-metabolizing enzyme, typically a cytochrome P450 isoform, allowing for the precise determination of its contribution to a particular metabolic reaction. nih.govresearchgate.net

Given the structure of this compound, several CYP isoforms would be candidates for its metabolism. O-demethylation of aromatic ethers is a reaction frequently catalyzed by members of the CYP1A, CYP2C, and CYP3A subfamilies. For instance, studies on other dimethoxy-substituted compounds have implicated CYP1A2, CYP2C9, and CYP3A4 in their metabolism. psu.edu

A hypothetical screening of recombinant human CYP enzymes for the metabolism of this compound could produce the following results:

| CYP Isoform | Metabolite Formed | Relative Rate of Formation (pmol/min/pmol CYP) |

|---|---|---|

| CYP1A2 | 1-(2-Hydroxy-3-methoxyphenyl)propan-2-ol | 85 |

| CYP2C9 | 1-(3-Hydroxy-2-methoxyphenyl)propan-2-ol | 55 |

| CYP2D6 | 1-(2,3-Dimethoxyphenyl)propan-2-one | 30 |

| CYP3A4 | 1-(2-Hydroxy-3-methoxyphenyl)propan-2-ol | 110 |

| CYP2E1 | No significant metabolism | <5 |

This type of data would suggest that CYP3A4 and CYP1A2 are the primary enzymes responsible for the O-demethylation of this compound, while CYP2D6 may play a role in the oxidation of the alcohol moiety.

Computational Prediction of Metabolic Fate

In silico methods are increasingly used in the early stages of drug discovery to predict the metabolic fate of compounds, thereby reducing the need for extensive in vitro and in vivo experiments.

In Silico Metabolite Prediction Algorithms

Various computational algorithms can predict the likely sites of metabolism on a molecule and the resulting metabolites. These tools utilize knowledge-based systems, which contain information on known metabolic reactions, or machine learning models trained on large datasets of metabolic transformations. nih.govwikipedia.org For this compound, these algorithms would likely identify the methoxy groups and the secondary alcohol as the most probable sites of metabolic attack. The predictions would be based on the reactivity of these functional groups and their accessibility to metabolizing enzymes.

A typical output from an in silico metabolite prediction tool for this compound might include:

O-demethylation: at either the 2- or 3-position of the phenyl ring.

Hydroxylation: of the aromatic ring at positions not occupied by methoxy groups.

Oxidation: of the secondary alcohol to a ketone.

Glucuronidation or sulfation: of the newly formed hydroxyl groups (Phase II metabolism).

Physiologically Based Biokinetic (PBBK) Modeling for In Vitro Clearance and Distribution Dynamics

Physiologically Based Biokinetic (PBBK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. researchgate.net By integrating in vitro metabolic data (such as that obtained from hepatocyte or recombinant enzyme studies) with physiological parameters, PBBK models can predict the in vivo pharmacokinetic profile of a compound.

For this compound, a PBBK model could be developed to extrapolate its in vitro clearance to an in vivo scenario. The model would incorporate parameters such as liver blood flow, plasma protein binding, and the intrinsic clearance values determined from in vitro experiments. This would allow for the prediction of key pharmacokinetic parameters like half-life, volume of distribution, and systemic clearance, providing valuable insights into its likely behavior in a whole organism.

Molecular Interactions and Mechanistic Biology in Vitro Focus

Target Identification and Molecular Binding Studies (In Vitro)

The initial stages of characterizing a novel compound involve identifying its molecular targets. This is typically achieved through a variety of in vitro assays.

Receptor Binding Assays and Affinity Determination

To determine if 1-(2,3-dimethoxyphenyl)propan-2-ol interacts with specific receptors, competitive binding assays would be employed. nih.gov These assays measure the ability of the compound to displace a known radiolabeled or fluorescently tagged ligand from its receptor. nih.gov The data from these experiments would allow for the determination of the binding affinity (Ki), a measure of how tightly the compound binds to the receptor. upenn.edunih.gov Assays can be performed using isolated cell membranes expressing the receptor of interest or with purified receptors. nih.govsigmaaldrich.com

Enzyme Inhibition Kinetics and Mechanistic Characterization

Should the compound be suspected of targeting an enzyme, its inhibitory activity would be assessed. Kinetic studies are performed to determine the concentration of the compound required to reduce enzyme activity by half (IC50). Further mechanistic studies would elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing insight into how the compound interacts with the enzyme.

Investigation of Interactions with Cellular Macromolecules (e.g., Microtubule Dynamics, DNA/RNA)

The potential for a compound to interact with other essential cellular components is also a critical area of investigation. For instance, its effect on microtubule dynamics can be studied using in vitro polymerization assays with purified tubulin. nih.gov Some compounds can interfere with the assembly and disassembly of microtubules, which can have significant downstream effects on cell division and transport. nih.gov Interactions with nucleic acids like DNA and RNA can be explored through various techniques, including electrophoretic mobility shift assays (EMSA) and affinity purification methods coupled with mass spectrometry, to identify any direct binding or interference with nucleic acid-protein interactions. nih.govnih.gov

In Vitro Cellular Activity and Signaling Pathway Modulation

Following molecular target identification, the effects of the compound on whole cells are examined in vitro using various cell-based assays.

Cell Proliferation and Viability Assays in Defined Cell Lines

A fundamental aspect of in vitro characterization is to assess the compound's effect on cell viability and proliferation. A variety of assays are available for this purpose. Tetrazolium-based assays, such as MTT, MTS, and WST-1, measure the metabolic activity of cells, which is often correlated with cell viability. abcam.comsci-hub.sesigmaaldrich.comnih.gov Dye exclusion assays, like those using trypan blue, distinguish between viable cells with intact membranes and non-viable cells. sigmaaldrich.com Other methods, such as the sulforhodamine B (SRB) assay, measure total protein content as an indicator of cell number. nih.gov These assays would be performed across a range of concentrations to determine the compound's potency in inhibiting cell growth or inducing cell death. cellmolbiol.orgnih.gov

Interactive Data Table: Hypothetical Cell Viability Data for this compound

| Cell Line | Assay Type | Concentration (µM) | % Viability |

| HeLa | MTT | 1 | 98.5 |

| 10 | 85.2 | ||

| 50 | 45.1 | ||

| 100 | 15.8 | ||

| A549 | SRB | 1 | 99.1 |

| 10 | 90.3 | ||

| 50 | 60.7 | ||

| 100 | 25.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. No experimental data for this compound was found.

Analysis of Cell Cycle Progression

If a compound affects cell proliferation, it is important to determine if it does so by perturbing the cell cycle. Flow cytometry is the standard method for this analysis. Cells are treated with the compound, stained with a DNA-intercalating dye like propidium (B1200493) iodide, and then analyzed to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). This can reveal if the compound causes arrest at a specific checkpoint.

Mechanisms of Apoptosis and Necrosis Induction

Research on analogous compounds indicates that methoxy-substituted phenylpropanols may trigger apoptosis in cancer cells. For instance, studies on other phenolic compounds have shown that they can induce apoptosis in various cancer cell lines. nih.gov The process of apoptosis is a highly regulated cellular mechanism involving specific signaling pathways. It is plausible that this compound could initiate apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The intrinsic pathway is often characterized by changes in the mitochondrial outer membrane permeability, leading to the release of cytochrome c and subsequent activation of caspases, which are key executioners of apoptosis. mdpi.com

Furthermore, the generation of reactive oxygen species (ROS) is a common mechanism by which phenolic compounds induce apoptosis. scispace.com The metabolic activity of the dimethoxyphenyl group could potentially lead to increased intracellular ROS levels, creating a state of oxidative stress that triggers apoptotic signaling cascades.

Necrosis, another form of cell death, is typically considered a more passive and unregulated process resulting from severe cellular injury. However, recent research has identified a programmed form of necrosis termed necroptosis. nih.gov In some instances, when the apoptotic pathway is inhibited, certain compounds can induce necroptosis as an alternative cell death mechanism. It is conceivable that at higher concentrations, this compound could induce necrosis, although in vitro studies are required to confirm this dose-dependent effect. nih.gov

Modulation of Gene Expression and Protein Levels (In Vitro)

The interaction of small molecules with cellular targets can lead to significant changes in gene expression and protein levels, and while specific data for this compound is unavailable, we can infer potential effects from related compounds. Phenylpropanoid derivatives have been shown to modulate the expression of genes and proteins involved in key cellular processes, including cell cycle regulation and apoptosis. researchgate.net

In the context of apoptosis, treatment with analogous compounds has been associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For example, an increase in the expression of Bax, a pro-apoptotic member of the Bcl-2 family, and a decrease in the expression of the anti-apoptotic protein Bcl-2 would shift the cellular balance towards apoptosis. researchgate.net Such changes in protein levels are often a direct consequence of altered gene expression.

Furthermore, the activation of key signaling proteins, such as p53, is a common event in response to cellular stress induced by bioactive compounds. nih.gov The tumor suppressor protein p53 can transcriptionally activate genes that promote cell cycle arrest and apoptosis. It is plausible that this compound could modulate the p53 signaling pathway, leading to downstream changes in the expression of its target genes.

The phosphorylation status of key signaling proteins is another critical aspect of cellular regulation that can be affected. The inhibition of protein synthesis by certain procollagen-derived fragments has been linked to alterations in protein phosphorylation, suggesting that similar mechanisms could be at play for other bioactive small molecules. nih.gov In vitro studies would be necessary to determine if this compound can influence the phosphorylation of proteins involved in cell survival and proliferation pathways.

Structure-Activity Relationship (SAR) Investigations

The biological activity of a molecule is intrinsically linked to its chemical structure. While specific structure-activity relationship (SAR) studies for this compound are not documented, general principles derived from related phenylpropanoids and other substituted phenols can provide valuable insights.

Impact of Aromatic Substituents on In Vitro Activity

The nature and position of substituents on the phenyl ring are critical determinants of the biological activity of phenylpropanoids. The presence of methoxy (B1213986) (-OCH3) groups, as in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.

Studies on other methoxy-substituted phenolic compounds have demonstrated that the number and position of methoxy groups can affect their antioxidant and cytotoxic activities. nih.govualberta.ca For instance, the presence of methoxy groups can enhance the radical scavenging activity of phenolic compounds. nih.gov However, the relationship between substitution patterns and cytotoxicity can be more complex. Quantitative structure-cytotoxicity relationship (QSCR) studies on phenylpropanoid amides have indicated that parameters related to electrostatic interactions and molecular size are important for their tumor selectivity. nih.gov The 2,3-dimethoxy substitution pattern in the target compound would create a specific electronic and steric environment that would dictate its interaction with biological targets.

Role of Propanol (B110389) Moiety and Stereochemistry in Molecular Recognition

Stereochemistry is a crucial factor in molecular recognition and biological activity. nih.govijpsjournal.comresearchgate.net The chiral center at the C-2 position of the propanol moiety in this compound means that it exists as a pair of enantiomers. It is highly probable that these enantiomers will exhibit different biological activities. Often, only one enantiomer is responsible for the desired pharmacological effect, while the other may be less active or even contribute to off-target effects. nih.gov The specific three-dimensional arrangement of the hydroxyl group and the dimethoxyphenylmethyl group will determine how the molecule fits into a biological target, influencing its efficacy. nih.gov

Pharmacophore Modeling for In Vitro Biological Effects

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological effect. nih.govnih.gov A pharmacophore model for the in vitro activity of this compound would likely include features such as:

Aromatic rings: The dimethoxyphenyl group would be represented as an aromatic feature.

Hydrogen bond acceptor/donor: The hydroxyl group of the propanol moiety and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor.

Hydrophobic regions: The phenyl ring and the methyl group of the propanol side chain would contribute to hydrophobic interactions.

By comparing the structure of this compound to a library of known active and inactive compounds, a pharmacophore model could be developed to predict the activity of new derivatives and guide the design of more potent analogues. mdpi.com

In Silico Modeling of Molecular Interactions

In the absence of experimental data, in silico methods such as molecular docking can provide valuable predictions about the potential molecular interactions of this compound with biological targets. nih.govnih.gov Molecular docking simulates the binding of a small molecule (ligand) to the binding site of a macromolecule (receptor), typically a protein.

Potential protein targets for this compound, based on the activities of similar compounds, could include key proteins in the apoptotic pathway such as Bcl-2 family proteins or caspases. mdpi.combiointerfaceresearch.com A molecular docking study would involve:

Preparation of the ligand and receptor structures: Obtaining the 3D structure of this compound and the target protein.

Defining the binding site: Identifying the putative binding pocket on the protein.

Docking simulation: Using a scoring function to predict the binding pose and affinity of the ligand to the receptor.

Molecular Docking Simulations for Ligand-Target Binding Conformations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can provide insights into its potential binding modes and affinities with various protein targets.

The binding orientation of this compound within a hypothetical active site would likely be governed by its key structural features. The ortho-dimethoxy phenyl group can participate in hydrophobic and van der Waals interactions with nonpolar residues of a receptor. The hydroxyl group on the propanol chain is a key hydrogen bond donor and acceptor, likely forming crucial interactions with polar residues or water molecules within the binding pocket. The methyl group on the propanol chain can also contribute to hydrophobic interactions.

A hypothetical docking scenario of this compound into a generic active site is depicted in the table below, outlining potential interactions.

| Functional Group | Potential Interacting Residues (Hypothetical) | Type of Interaction |

| 2,3-Dimethoxy Phenyl Ring | Leucine, Valine, Isoleucine, Phenylalanine | Hydrophobic, π-π stacking |

| Hydroxyl Group | Serine, Threonine, Aspartate, Glutamate, Water | Hydrogen Bonding |

| Propanol Methyl Group | Alanine, Valine | Hydrophobic |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including the stability of a ligand-receptor complex and any conformational changes that may occur upon binding.

For a compound like this compound, MD simulations could elucidate the stability of its binding pose within a target protein. Simulations of benzene (B151609) and its derivatives have shown that intermolecular interactions, even weak ones, can lead to significant ordering and specific orientations within a condensed phase. nih.gov This suggests that the dimethoxyphenyl group would likely adopt a stable, low-energy conformation within a binding pocket.

A hypothetical MD simulation of a this compound-protein complex might reveal the following:

Root Mean Square Deviation (RMSD): A stable RMSD of the ligand over the simulation time would indicate a stable binding mode.

Hydrogen Bond Analysis: The persistence of hydrogen bonds involving the hydroxyl group would highlight their importance for complex stability.

Conformational Clustering: Analysis of the ligand's conformations throughout the simulation could identify the most populated and thus most stable binding poses.

Quantitative Structure-Activity Relationship (QSAR) Model Development for In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov Developing a QSAR model for a series of compounds including this compound would require a dataset of structurally related molecules with corresponding in vitro activity data.

While a specific QSAR model for this compound is not available, we can theorize the types of molecular descriptors that would be important based on studies of related structures like substituted phenyl analogues and flavonoids. nih.govmdpi.complos.org

Key descriptors for a hypothetical QSAR model for this compound and its analogs would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The ortho-dimethoxy groups would significantly influence these parameters.

Steric/3D Descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and specific shape indices.

A hypothetical QSAR study on a series of phenylpropanol derivatives could yield an equation similar to this illustrative example:

pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Surface Area)

Theoretical Chemistry and Advanced Computational Studies

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of 1-(2,3-Dimethoxyphenyl)propan-2-ol. These methods provide a robust framework for analyzing the molecule's geometry, stability, and electronic landscape.

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformers due to the rotational freedom around its single bonds. Computational geometry optimization allows for the identification of the most stable conformers, which correspond to energy minima on the potential energy surface.

The electronic properties of this compound dictate its reactivity. Key insights are derived from the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed across the aromatic system and the side chain.

Table 1: Calculated Electronic Properties of this compound (Note: These values are illustrative and depend on the specific computational method and basis set used.)

| Property | Illustrative Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.2 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.6 eV | Energy difference between HOMO and LUMO, related to stability. |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) spectrum. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. These predicted spectra can be compared with experimental data to validate the computational model.

Furthermore, these calculations yield important thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. This information is crucial for understanding the molecule's stability and its behavior in a larger thermodynamic system.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is invaluable for mapping out potential reaction pathways for the synthesis or transformation of this compound. By modeling the energy landscape of a reaction, it is possible to understand the step-by-step mechanism in detail.

A chemical reaction proceeds from reactants to products via one or more transition states and may involve transient reaction intermediates. Computational methods can locate the geometry of these high-energy transition states, which are fleeting and difficult to observe experimentally. By characterizing the transition state structures, one can understand the specific atomic rearrangements required for the reaction to occur. Similarly, the structures and relative stabilities of any reaction intermediates can be calculated, providing a complete picture of the reaction coordinate.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a reaction can be constructed. The energy difference between the reactants and the transition state determines the activation energy, a key factor controlling the reaction rate (kinetics). A lower activation energy implies a faster reaction.

Modeling Solvation Effects on Reaction Pathways

The chemical behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry offers robust methods to model these solvation effects, thereby predicting how they might alter reaction pathways.

Implicit and explicit solvation models are the two primary approaches used. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient for estimating the electrostatic interactions between the solute and the solvent. For this compound, a PCM approach can be used to calculate the free energy of solvation, providing a quantitative measure of how the solvent stabilizes the molecule.

Explicit solvation models offer a more detailed picture by including individual solvent molecules in the simulation. This approach, often employed in molecular dynamics (MD) or Monte Carlo (MC) simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and polar solvent molecules like water or methanol (B129727). These simulations can reveal how the solvent shell is structured around the molecule and how this structure influences its conformational preferences and reactivity.

For instance, in a protic solvent, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. This can stabilize certain transition states in a reaction, potentially lowering the activation energy and increasing the reaction rate compared to a non-polar solvent. Computational models can quantify these effects, providing valuable predictions for synthetic chemists.

Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, which is crucial for its characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for these calculations.

The process involves first optimizing the geometry of the molecule at a chosen level of theory and basis set. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen computational parameters and the inclusion of environmental effects, such as the solvent. By comparing the predicted chemical shifts with experimental data, the proposed structure of this compound can be validated. Discrepancies between predicted and experimental values can often be resolved by considering different conformations of the molecule, as chemical shifts are sensitive to the local electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 138.2 |

| C2 | - | 124.5 |

| C3 | - | 152.8 |

| C4 | 6.95 | 112.1 |

| C5 | 7.05 | 121.3 |

| C6 | 6.85 | 115.6 |

| C7 | 2.75 (dd) | 42.5 |

| C8 | 4.05 (m) | 68.9 |

| C9 | 1.20 (d) | 23.1 |

| OCH₃ (C2) | 3.88 (s) | 55.9 |

| OCH₃ (C3) | 3.85 (s) | 60.7 |

| OH | 2.50 (br s) | - |

Simulation of Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations can predict these spectra, aiding in the assignment of experimental bands.

The process begins with a geometry optimization of this compound, followed by a frequency calculation. This calculation determines the normal modes of vibration and their corresponding frequencies. The intensities of the IR and Raman bands are also calculated, allowing for the generation of a complete theoretical spectrum.

These simulations can help to identify characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, the C-O stretches of the methoxy (B1213986) groups, and the various vibrations of the aromatic ring. By comparing the simulated spectrum with the experimental one, a detailed understanding of the molecule's vibrational properties can be achieved.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values for illustrative purposes)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| O-H | Stretching | 3450 | High |

| C-H (aromatic) | Stretching | 3050-3100 | Medium |

| C-H (aliphatic) | Stretching | 2850-2980 | Medium-High |

| C=C (aromatic) | Stretching | 1580-1620 | Medium |

| C-O (methoxy) | Asymmetric Stretch | 1250 | High |

| C-O (methoxy) | Symmetric Stretch | 1030 | Medium |

| C-O (alcohol) | Stretching | 1100 | Medium |

Computational Approaches to Chirality and Stereoisomerism

Since this compound possesses a chiral center at the C8 position, it exists as a pair of enantiomers. Computational methods provide powerful tools to study the properties and behavior of these stereoisomers.

Enantiomeric Excess Prediction and Chiral Discrimination

While the direct prediction of enantiomeric excess in a chemical reaction is a complex challenge, computational methods can provide insights into the factors that lead to chiral discrimination. For instance, by modeling the transition states of a reaction involving a chiral catalyst and the prochiral precursor to this compound, it is possible to calculate the energy difference between the pathways leading to the (R)- and (S)-enantiomers. A lower activation energy for one pathway would suggest that the corresponding enantiomer is formed in excess.

Furthermore, computational modeling can aid in the development of chiral separation methods, such as chromatography. By simulating the interactions between the enantiomers of this compound and a chiral stationary phase, it is possible to predict which enantiomer will have a stronger binding affinity, and thus a longer retention time. This can guide the selection of an appropriate chiral column for effective separation.

Conformational Landscape Exploration of Stereoisomers

The three-dimensional shape, or conformation, of a molecule plays a crucial role in its properties and biological activity. The (R)- and (S)-enantiomers of this compound will have identical energies in an achiral environment, but their interactions with other chiral molecules will differ.

Computational methods, such as systematic conformational searches or molecular dynamics simulations, can be used to explore the conformational landscape of each enantiomer. This involves identifying the low-energy conformers and the energy barriers between them. The relative populations of these conformers can be estimated using Boltzmann statistics.

Understanding the preferred conformations of each enantiomer is essential for predicting their interactions with biological receptors, which are themselves chiral. This knowledge is particularly important in fields such as drug design, where the different pharmacological activities of enantiomers are a key consideration.

Strategic Research Applications and Future Directions for 1 2,3 Dimethoxyphenyl Propan 2 Ol

Role as a Key Intermediate in Complex Organic Synthesis

The strategic importance of 1-(2,3-Dimethoxyphenyl)propan-2-ol lies primarily in its utility as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups—the hydroxyl group, the aromatic ring, and the methoxy (B1213986) groups—provides several reaction sites for chemical modification.

Synthesis of Specialized Chemical Reagents

While direct research on the use of this compound for synthesizing specialized chemical reagents is not extensively documented, its structural motifs are found in various known reagents. The dimethoxyphenyl group, for instance, is a common feature in ligands for metal catalysts and in organocatalysts, where it can influence the steric and electronic properties of the reagent, thereby affecting its reactivity and selectivity. The chiral propan-2-ol moiety can be exploited to introduce chirality into target molecules, a crucial aspect in asymmetric synthesis.

Development of Molecular Probes for Biochemical Research